N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(11-13-7-2-4-8-14(13)18)17(20)16-10-12-6-3-5-9-15(12)21-16/h2-10H,11,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRAOBHHWPYBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide is a compound with a complex molecular structure, characterized by its potential biological activities. The molecular formula is and it has a molecular weight of approximately 280.32 g/mol. This article aims to explore the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The structure of this compound can be represented as follows:
- Molecular Formula :
- SMILES Notation :
CN(CC1=CC=CC=C1N)C(=O)C2=CC3=CC=CC=C3O2
The compound features a benzofuran moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the benzofuran ring can enhance anticancer efficacy against various cancer cell lines, including breast and lung cancers .
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
- Modulation of Signaling Pathways : They may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 .
Study 1: Antitumor Activity
A study investigated the anticancer effects of related compounds on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
Study 2: In Vitro Toxicity Assessment
Another study focused on the toxicity profile of this compound using human lung cell lines. It was found that while exhibiting anticancer properties, the compound also showed cytotoxic effects at higher concentrations, emphasizing the need for careful dosage regulation in therapeutic applications.
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzofuran moiety, which is often associated with various biological activities. Its structure can be represented as:
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- SMILES Notation :
CN(CC1=CC=CC=C1N)C(=O)C2=CC3=CC=CC=C3O2
Recent studies have highlighted the compound's potential in several therapeutic areas, particularly in cancer treatment. The following sections detail its applications based on available research findings.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds structurally similar to N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide:
- Mechanisms of Action :
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
- Modulation of Signaling Pathways : It may interfere with critical signaling pathways such as PI3K/Akt and MAPK, which are essential for cell survival and proliferation.
- Anti-inflammatory Effects : The compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2 and IL-6.
Case Study 1: MCF-7 Breast Cancer Cells
A study demonstrated that derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.
Case Study 2: In Vitro Toxicity Assessment
Another investigation assessed the toxicity profile using human lung cell lines, revealing that while the compound showed promising anticancer properties, it also exhibited cytotoxic effects at higher concentrations. This underscores the necessity for careful dosage regulation in therapeutic applications.
Chemical Reactions Analysis
Amide Group
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide bond cleaves to yield 1-benzofuran-2-carboxylic acid and N-methyl-2-aminobenzylamine.
Aromatic Amine
-
Diazotization : Reacts with nitrous acid (HNO₂) at 0–5°C to form diazonium salts, enabling coupling reactions (e.g., with phenol to form azo dyes) .
-
Acylation : The primary amine undergoes acetylation with acetic anhydride, forming N-acetyl derivatives.
Table 2: Reactivity of the Aromatic Amine
| Reaction Type | Conditions | Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt |
| Acylation | Ac₂O, pyridine, 60°C | N-acetylated derivative |
Electrophilic Substitution on Benzofuran
The benzofuran moiety undergoes electrophilic aromatic substitution (EAS) at the C5 and C7 positions due to electron-donating effects of the oxygen heteroatom.
Example reactions :
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at C7 .
Table 3: EAS Reactivity
| Reaction | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | C5 | 65–70 |
| Sulfonation | H₂SO₄ (fuming), 50°C | C7 | 55–60 |
Analytical Characterization
Post-reaction analysis employs:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.48 ppm for benzofuran protons ).
-
Mass spectrometry : Molecular ion peak at m/z 281.12848 ([M+H]⁺) matches theoretical mass .
-
Elemental analysis : C, H, N within ±0.3% of calculated values .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Benzofuran-2-carboxamide Derivatives
Structural analogs of N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide share the benzofuran-2-carboxamide core but differ in substituents on the aromatic rings or amide nitrogen. Key examples from the evidence include:
Structural and Functional Differences
- Aromatic Substituents: The target compound’s (2-aminophenyl)methyl group contrasts with ethylphenyl () or methylphenoxyacetyl groups ().
- Amide Nitrogen Modifications: The N-methyl group in the target compound is shared with and , but the additional (2-aminophenyl)methyl substituent creates a branched structure, possibly affecting steric interactions in biological systems.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~310–330 g/mol) is lower than bulkier derivatives like (414.45 g/mol) but higher than simpler analogs (e.g., : 265.31 g/mol).
- Lipophilicity: The 2-aminophenyl group may reduce logP compared to bromophenyl () or ethylphenyl (), balancing solubility and membrane penetration.
Preparation Methods
Preparation of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate Intermediate
- Starting Material: Ethyl 5-aminobenzofuran-2-carboxylate
- Reaction: Reacted with N,N-bis(2-chloroethyl)amine in dichloromethane
- Conditions: Ambient temperature, followed by customary work-up with isopropanol/water (95:5) solvent system
- Outcome: Formation of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate as a key intermediate.
Protection of Piperazinyl Group
- Reagent: Di-tert-butyl dicarbonate (BOC protection agent)
- Solvent: Tetrahydrofuran (THF)
- Reaction: The ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate is reacted to form ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate
- Purpose: Protection of the piperazine nitrogen to prevent side reactions during amidation.
Amidation to Form Benzofuran-2-carboxamide Derivative
- Reagents: Formamide or ammonia gas under pressure
- Solvent: N-methylpyrrolidone (NMP)
- Catalyst/Base: Sodium alkoxide
- Conditions: Temperature range 0°C to 50°C (preferably 25°C to 35°C), reaction time 1-25 hours (preferably 2-10 hours), ammonia pressure 1-10 Kg/cm² (preferably 3-5 Kg/cm²)
- Reaction: The protected ester is converted to the corresponding carboxamide
- Work-Up: Washing, extraction, evaporation, pH adjustment, layer separation, followed by isolation and recrystallization from solvents such as water, acetone, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, DMF, DMSO, or acetonitrile
- Outcome: High yield and purity benzofuran-2-carboxamide derivatives.
Deprotection of BOC Group
- Reagent: Methanolic hydrochloric acid (HCl in methanol)
- Purpose: Removal of the BOC protecting group to yield the free amine benzofuran-2-carboxamide derivative
- Conditions: Mild acidic conditions, controlled temperature to avoid degradation.
Final Amidation and Coupling (Specific to Vilazodone Analogues)
- Reaction: Condensation of 5-(1-piperazinyl)benzofuran-2-carboxamide with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile or related intermediates
- Activation: Use of coupling agents such as 2-chloro-1-methylpyridinium methanesulfonate or iodide in NMP
- Base: Addition of triethylamine or diisopropylethylamine
- Ammonia Treatment: Introduction of dried ammonia gas to complete amidation
- Isolation: Precipitation, filtration, and purification to obtain the target compound or its hydrochloride salt
- Drying: Vacuum drying to reduce residual solvents to acceptable levels per ICH guidelines.
Reaction Parameters and Optimization
| Step | Temperature (°C) | Pressure (Kg/cm²) | Reaction Time (hours) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Amidation with ammonia/formamide | 0 to 50 (25-35 preferred) | 1 to 10 (3-5 preferred) | 1 to 25 (2-10 preferred) | N-methylpyrrolidone (NMP) | Use of sodium alkoxide base enhances amidation |
| BOC Protection | Ambient | Atmospheric | 1 to 5 | Tetrahydrofuran (THF) | Protects piperazine nitrogen |
| Deprotection | Ambient to mild | Atmospheric | 1 to 3 | Methanolic HCl | Removes BOC without affecting amide functionality |
| Coupling with indole derivative | Ambient to 40 | Atmospheric | 2 to 10 | NMP | Requires coupling agent and ammonia gas |
| Isolation/Recrystallization | Ambient to cooling | Atmospheric | Variable | Water, acetone, methanol, ethanol, etc. | Solvent choice affects purity and yield |
Purification and Isolation Techniques
- Filtration: Vacuum filtration, decantation, or centrifugation using filtration media such as silica gel or celite
- Recrystallization: Cooling, seeding, partial solvent removal, addition of anti-solvents, evaporation, or vacuum distillation
- Drying: Vacuum tray dryer, roto-con vacuum dryer, vacuum paddle dryer, or rota vapor under reduced pressure to meet residual solvent limits per ICH guidelines.
Summary of Key Research Findings
- The amidation step using ammonia gas under pressure in NMP with sodium alkoxide base is critical for high yield and purity of benzofuran-2-carboxamide derivatives.
- Protection of amine functionalities via BOC groups prevents side reactions and improves selectivity during amidation.
- Coupling reactions to form complex derivatives like vilazodone require careful control of reaction conditions and use of coupling agents such as 2-chloro-1-methylpyridinium salts.
- The choice of solvents for recrystallization and isolation significantly impacts the purity and yield of the final product.
- The entire process is designed to be commercially viable and industrially scalable, emphasizing reproducibility and compliance with pharmaceutical standards.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Preparation of the benzofuran core via cyclization of precursors like o-hydroxyphenylacetic acid using dehydrating agents (e.g., polyphosphoric acid) .
- Step 2 : Introduction of the N-methyl and (2-aminophenyl)methyl groups via coupling reactions. Carbodiimide-based reagents (e.g., DCC) and catalysts (e.g., DMAP) are often used for amide bond formation .
- Optimization : Reaction parameters such as temperature (60–100°C), solvent choice (e.g., acetonitrile or DMF), and stoichiometry are systematically varied to maximize yield (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methyl and benzofuran protons at δ 2.3–3.1 ppm and δ 6.8–7.5 ppm, respectively) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 325.15) .
- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonds between the amide group and benzofuran oxygen (bond length ~2.6 Å) .
Q. What are the foundational chemical properties relevant to its reactivity?
- Key Properties :
| Property | Value/Description | Reference |
|---|---|---|
| Solubility | Moderate in polar aprotic solvents | |
| pKa (amide NH) | ~8.5–9.0 | |
| Stability | Sensitive to strong acids/bases |
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states for reactions like amide hydrolysis or electrophilic substitution. For example, Fukui indices identify reactive sites on the benzofuran ring .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), highlighting binding affinities via free-energy perturbation (ΔG ~ -5.2 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability. Solutions include:
- Standardized Assays : Use of orthogonal methods (e.g., SPR for binding vs. cell-based IC50) to cross-validate enzyme inhibition claims .
- Meta-Analysis : Statistical aggregation of data from multiple studies (e.g., Bayesian modeling) to quantify uncertainty in reported IC50 values (e.g., 1.5–3.2 μM) .
Q. How does the compound’s stereoelectronic profile influence its function as a molecular probe?
- Methodological Answer :
- Conformational Analysis : Intramolecular hydrogen bonding between the 2-aminophenyl group and benzofuran oxygen stabilizes a planar conformation, enhancing π-π stacking with aromatic residues in target proteins .
- Electrostatic Potential Maps : Reveal electron-deficient regions on the benzofuran ring, favoring interactions with nucleophilic enzyme active sites (e.g., cysteine proteases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
